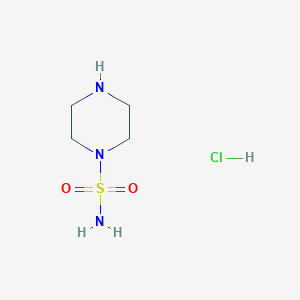

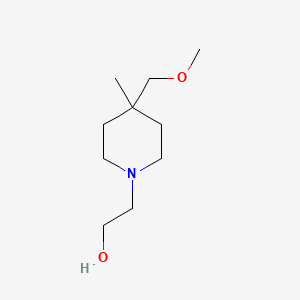

![molecular formula C7H6BrN3O B1469569 (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol CAS No. 1273563-21-5](/img/structure/B1469569.png)

(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

Descripción general

Descripción

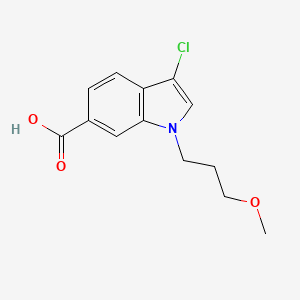

“(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol” is a chemical compound with the molecular formula C7H6BrN3O and a molecular weight of 228.05 . It is used in research and has been mentioned in various scientific publications .

Synthesis Analysis

The synthesis of compounds similar to “(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol” has been reported in the literature . For instance, one method involves the reaction with bis(pinacolato)diboron to give an intermediate, which then undergoes a Suzuki coupling reaction to yield the key intermediate .Molecular Structure Analysis

The molecule contains a total of 19 bonds. There are 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Imidazole .Chemical Reactions Analysis

While specific chemical reactions involving “(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol” have not been detailed in the literature, compounds with similar structures have been studied. For example, one study reported that a compound was further reacted with bis(pinacolato)diboron to give an intermediate, which then underwent a Suzuki coupling reaction .Physical And Chemical Properties Analysis

“(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol” has a molecular weight of 228.05 and a molecular formula of C7H6BrN3O . More detailed physical and chemical properties are not available in the literature.Aplicaciones Científicas De Investigación

Extended π-Conjugated Systems

A study by Shaabani et al. (2009) introduced a novel class of extended π-conjugated systems through the synthesis of bis-3-aminoimidazo[1,2-a]pyridines, pyrimidines, and pyrazines. These compounds were synthesized via a pseudo five-component condensation, showcasing a method that could potentially apply to or inspire synthesis routes for related compounds, such as (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol (Shaabani et al., 2009).

Protonation Sites and Hydrogen Bonding

Research on the structural characterization of N,4-diheteroaryl 2-aminothiazoles mono-hydrobromide salts by Böck et al. (2021) revealed insights into protonation sites and hydrogen bonding patterns, important aspects for understanding the reactivity and interaction of similar compounds in various solvents (Böck et al., 2021).

Anticancer and Antimicrobial Activities

The synthesis of pyrazino[1,2-a]benzimidazole derivatives and their investigation for anticancer activities were the focus of a study by Demirayak and Yurttaş (2014). This research highlights the potential of imidazo[1,2-a]pyrazine derivatives in medicinal chemistry, particularly in developing new anticancer agents (Demirayak & Yurttaş, 2014).

Golea Lynda (2021) synthesized derivatives containing pyrazole moieties and evaluated their antibacterial and antioxidant activities. This study underlines the potential of structurally related compounds in addressing bacterial infections and oxidative stress (Lynda, 2021).

Industrial Process Development

A significant advance was made by Baenziger et al. (2017) in developing an industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction for the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines. This scaffold's rapid accessibility underscores the relevance of similar compounds in drug development and industrial chemistry (Baenziger et al., 2017).

Propiedades

IUPAC Name |

(6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c8-6-3-11-5(4-12)1-10-7(11)2-9-6/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHZOLCEBFQEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=CC2=N1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate](/img/structure/B1469495.png)

![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone](/img/structure/B1469496.png)

![7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B1469498.png)